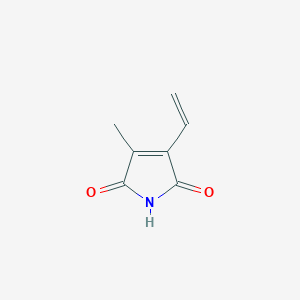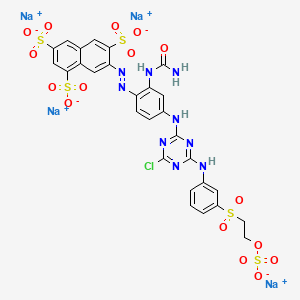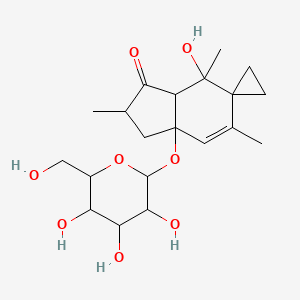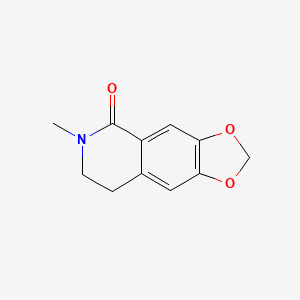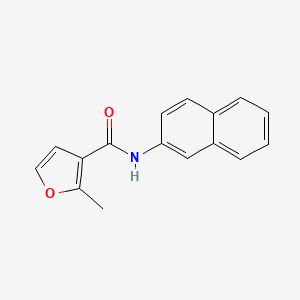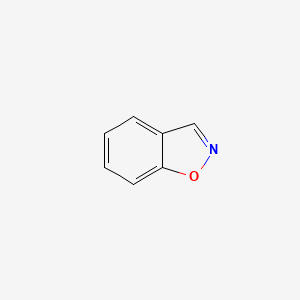
1,2-Benzisoxazole
概要
説明
Synthesis Analysis
Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid . Various 3H-N-substituted phenyl/thiazolyl 1,2-benzisoxazole have been synthesized by the reaction of schiffs base with DMSO-I2 in presence of H2SO4 .Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazole is characterized by a benzene-fused isoxazole ring . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .Chemical Reactions Analysis
In the reaction of 2,1-benzisoxazole (anthranil) with the ynamide PhC CNMeMs, the N–O bond cleavages leading to the 7-acylindolyl product and the quinolone oxide have comparable barriers .Physical And Chemical Properties Analysis
1,2-Benzisoxazole is a colorless liquid with a density of 1.18 g/cm3. It has a boiling point of 35 to 38 °C (95 to 100 °F; 308 to 311 K) at 2.67 hPa and 101-102 °C at 2 kPa .科学的研究の応用
Anticancer Applications
1,2-Benzisoxazole derivatives have been studied for their potential in cancer treatment. They exhibit promising anticancer properties, particularly against human acute myeloid leukemia (AML) cells. For instance, triazoles derived from benzisoxazole analogues demonstrated significant anti-proliferative action on AML cells .
Antibacterial Activity
Research has identified 1,2-Benzisoxazole compounds with antibiotic activity against multi-drug resistant bacteria, such as Acinetobacter baumannii. These compounds are notable for their low minimum inhibitory concentrations, making them potent candidates for treating infections caused by drug-resistant pathogens .
Antipsychotic and Anticonvulsant Effects
Benzisoxazole molecules like risperidone and zonisamide are known for their antipsychotic and anticonvulsant actions. These compounds are used in the treatment of conditions such as schizophrenia and epilepsy, respectively .
Anti-inflammatory and Anti-glycation Properties
The scaffold of 1,2-Benzisoxazole has been associated with anti-inflammatory and anti-glycation activities. These properties are crucial in the development of treatments for chronic inflammatory diseases and conditions related to advanced glycation end-products .
Enzyme Inhibition
1,2-Benzisoxazole derivatives have been found to act as potent and selective inhibitors of the enzyme acetylcholinesterase . This is significant in the context of treating diseases like Alzheimer’s, where enzyme inhibition can play a therapeutic role .
Drug Discovery and Development
The core structure of benzisoxazole is widely utilized in drug research and development. It serves as a key pharmacophore in the discovery of new drugs due to its versatile chemical properties and biological activities .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are exhibited as anticonvulsant actions . It has been described that the variants with fluorine functionalization lead to realize a severe effect on drug capacity, related to clearance of drug, distribution of drug and intensity of drug metabolism . These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry and also widely witnessed in diverse valuable drug molecules .
特性
IUPAC Name |
1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQTRPPVKQPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181567 | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazole | |
CAS RN |
271-95-4 | |
| Record name | 1,2-Benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[d]isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-benzisoxazole?
A1: The molecular formula of 1,2-benzisoxazole is C7H5NO, and its molecular weight is 119.12 g/mol.
Q2: How can 1,2-benzisoxazole derivatives be characterized spectroscopically?
A2: Common spectroscopic techniques used for characterizing 1,2-benzisoxazole derivatives include:
- Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as C=N stretching, C-O stretching, and aromatic C-H stretching. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure, including the number and types of hydrogen and carbon atoms, as well as their connectivity. Both 1H NMR and 13C NMR are commonly employed. [, , , , , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structure elucidation. Techniques like FAB-MS are frequently used. [, , , , , ]
Q3: What are some common synthetic approaches to 1,2-benzisoxazoles?
A3: Several methods have been reported for synthesizing 1,2-benzisoxazoles, including:
- Cyclization of o-hydroxyaryl ketoximes: This approach, often mediated by polyphosphoric acid or other dehydrating agents, is widely employed. [, ]
- Modified Boekelheide Rearrangement: This method involves the conversion of 1,2-benzisoxazole N-oxides to 3-chloromethyl-1,2-benzisoxazoles using phosphorus oxychloride in the presence of organic bases. []
- TBAF-Mediated 1,3-Dipolar Cycloaddition: This approach involves the in situ generation of nitrile oxides and benzyne, which rapidly react to form 1,2-benzisoxazoles in good yields. []
Q4: How does the substituent at the 3-position influence the reactivity of 1,2-benzisoxazoles?
A4: The substituent at the 3-position plays a crucial role in the reactivity and biological activity of 1,2-benzisoxazoles. For example, 3-amino-1,2-benzisoxazoles can be synthesized via a novel route involving 2-[(isopropylideneamino)oxy]benzonitrile, offering a pathway to diverse isoxazolo[3,4,5-ef][1,4]benzoxazepine ring systems. []
Q5: What types of reactions are 1,2-benzisoxazole 2-oxides known to undergo?
A5: Research indicates that while nitration of 1,2-benzisoxazole 2-oxides proceeds via simple substitution, other reactions, such as bromination, treatment with acetic anhydride, halogen acids, or sodium alkoxide, typically result in the cleavage of the heterocyclic ring. [, ]
Q6: What are the primary therapeutic applications of 1,2-benzisoxazole derivatives?
A6: 1,2-Benzisoxazole derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. They are primarily recognized for their potential in treating CNS disorders:
- Anticonvulsant Activity: Derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide) act as anticonvulsant agents, potentially by blocking voltage-sensitive sodium channels and reducing T-type calcium currents. [, , ]
- Antipsychotic Activity: Several 1,2-benzisoxazoles, including Risperidone, Paliperidone, and Iloperidone, are clinically used atypical antipsychotics. []
Q7: How does the structure of 1,2-benzisoxazole contribute to its designation as a "privileged structure" in medicinal chemistry?
A7: 1,2-Benzisoxazole is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, particularly within the CNS. This versatility arises from its unique structural features:
- Presence of Polar Groups: The nitrogen and oxygen atoms within the ring, as well as the potential for introducing various substituents, allow for hydrogen bonding and other polar interactions with target proteins. []
Q8: How do structural modifications of 1,2-benzisoxazoles influence their anticonvulsant activity?
A8: Structure-activity relationship (SAR) studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole analogues have revealed key insights:
- Halogenation: Introduction of a halogen atom at the 5-position of the benzisoxazole ring often enhances anticonvulsant activity but may also increase neurotoxicity. []
- Sulfamoyl Group Modification: Modifications to the sulfamoyl group tend to decrease anticonvulsant activity. []
- Alkylation: The activity of monoalkylated compounds might be influenced by metabolic biotransformation. []
Q9: Can you provide examples of how specific substituents on the 1,2-benzisoxazole core affect biological activity?
A9: Certainly, here are a few examples:
- Neuroleptic Activity: Studies on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles revealed that a 6-fluoro substituent on the benzisoxazole ring, along with a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group at the piperidine nitrogen, led to enhanced potency in climbing mice assays and [3H]spiroperidol binding assays. []
- Cholinesterase Inhibition: In a series of 3-(4-substituted-1-piperidinyl)-6-halo-1,2-benzisoxazole hydrochlorides, a 6-fluoro substituent on the benzisoxazole ring, combined with a 1-morpholine hydrochloride substituent, resulted in the most potent inhibition of acetylcholinesterase. []
Q10: What are the primary metabolic pathways involved in the breakdown of zonisamide?
A10: Zonisamide is primarily metabolized through reductive and conjugative pathways. [] Key steps include:
- Reductive Cleavage: The 1,2-benzisoxazole ring undergoes reductive cleavage, primarily catalyzed by aldehyde oxidase, a cytosolic enzyme. This reaction leads to the formation of 2-sulfamoylacetylphenol, a major metabolite. [, ]
- Conjugation: Both zonisamide and its metabolites can undergo conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. []
Q11: Are there significant species differences in the metabolism of zonisamide?
A11: Yes, studies have shown interspecies variability in zonisamide metabolism. For example:
- Aldehyde Oxidase Activity: The activity of aldehyde oxidase, a key enzyme involved in zonisamide's reductive metabolism, varies significantly across species. Rabbits, hamsters, mice, and guinea pigs exhibit higher cytosolic aldehyde oxidase activity compared to rats. []
Q12: How has computational chemistry been employed to study 1,2-benzisoxazole derivatives?
A12: Computational tools have proven valuable in understanding and predicting the properties and activities of 1,2-benzisoxazoles:
- Molecular Docking: This technique helps predict the binding modes and affinities of 1,2-benzisoxazole derivatives to target proteins. Studies have utilized molecular docking to assess analgesic and anti-inflammatory activities by targeting nicotinic acetylcholine receptors and COX-2, respectively. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models, often derived from computational calculations and experimental data, can correlate structural features of 1,2-benzisoxazoles with their biological activities. These models aid in designing new derivatives with improved potency and selectivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

